5-[(4-Chloro-3-nitrophenyl)(hydroxy)methyl]-3-ethyl-1,3-thiazolane-2,4-dione
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Overview
Description
5-[(4-Chloro-3-nitrophenyl)(hydroxy)methyl]-3-ethyl-1,3-thiazolane-2,4-dione is a complex organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolane ring, a nitrophenyl group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chloro-3-nitrophenyl)(hydroxy)methyl]-3-ethyl-1,3-thiazolane-2,4-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazolane Ring: The thiazolane ring is formed through a cyclization reaction involving an appropriate thioamide and an α-halo ketone under basic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: The chloro substituent is added through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction using formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chloro-3-nitrophenyl)(hydroxy)methyl]-3-ethyl-1,3-thiazolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiazolane derivatives.
Scientific Research Applications
5-[(4-Chloro-3-nitrophenyl)(hydroxy)methyl]-3-ethyl-1,3-thiazolane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-Chloro-3-nitrophenyl)(hydroxy)methyl]-3-ethyl-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may modulate signaling pathways such as NF-κB and MAPK, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Chloro-3-nitrophenyl)(hydroxy)methyl]-3-methyl-1,3-thiazolane-2,4-dione
- 5-[(4-Bromo-3-nitrophenyl)(hydroxy)methyl]-3-ethyl-1,3-thiazolane-2,4-dione
- 5-[(4-Chloro-3-nitrophenyl)(hydroxy)methyl]-3-ethyl-1,3-thiazolane-2,4-dione
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro and nitro substituents, along with the thiazolane ring, make it a versatile compound for various applications.
Properties
IUPAC Name |
5-[(4-chloro-3-nitrophenyl)-hydroxymethyl]-3-ethyl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O5S/c1-2-14-11(17)10(21-12(14)18)9(16)6-3-4-7(13)8(5-6)15(19)20/h3-5,9-10,16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTOLMPVXVECLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(SC1=O)C(C2=CC(=C(C=C2)Cl)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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